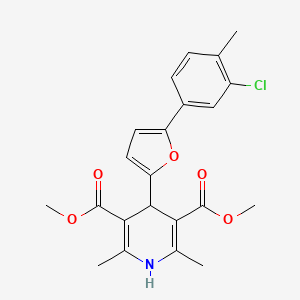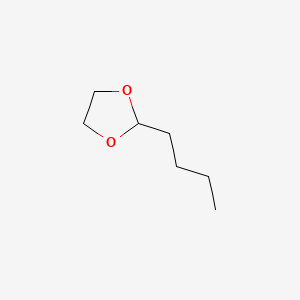
Diacylglycerol acyltransferase inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacylglycerol acyltransferase inhibitor-1 is a compound that inhibits the enzyme diacylglycerol acyltransferase 1. This enzyme is crucial in the synthesis of triglycerides, which are essential for energy storage in the body. By inhibiting this enzyme, this compound has potential therapeutic applications in treating metabolic diseases such as obesity, diabetes, and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diacylglycerol acyltransferase inhibitor-1 involves several steps, including the preparation of intermediates and the final coupling reaction. Common reagents used in the synthesis include sodium metaperiodate, tetrahydrofuran, and water . The reaction conditions typically involve room temperature stirring for specific durations to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: Diacylglycerol acyltransferase inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions are modified versions of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Diacylglycerol acyltransferase inhibitor-1 has a wide range of scientific research applications:
Mécanisme D'action
Diacylglycerol acyltransferase inhibitor-1 exerts its effects by binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1. This binding blocks the enzyme’s activity, preventing the synthesis of triglycerides . The inhibition of diacylglycerol acyltransferase 1 leads to reduced triglyceride levels in the body, which can help manage metabolic diseases .
Comparaison Avec Des Composés Similaires
Diacylglycerol acyltransferase inhibitor-2: Another inhibitor of diacylglycerol acyltransferase, but with different binding properties and inhibitory potency.
Acyl-CoAcholesterol acyltransferase inhibitors: These compounds inhibit a related enzyme involved in cholesterol metabolism.
Uniqueness: Diacylglycerol acyltransferase inhibitor-1 is unique due to its specific binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1, making it a potent inhibitor with potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H23N5O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
4-amino-6-(7-cyclopropyl-1-propylindol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24) |
Clé InChI |
ZRAUYWHLGWICJK-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)









